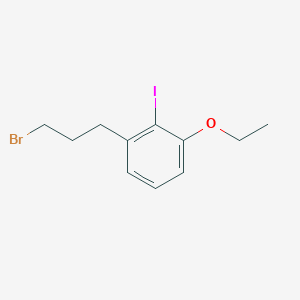
1,2-Dimethoxy-5-iodo-3-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethoxy-5-iodo-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8F3IO3 and a molecular weight of 348.06 g/mol . This compound is characterized by the presence of methoxy, iodo, and trifluoromethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution of a halogenated precursor with a trifluoromethoxy group . The reaction conditions often require the use of specific reagents and catalysts to facilitate the substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-5-iodo-3-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives .
Scientific Research Applications
1,2-Dimethoxy-5-iodo-3-(trifluoromethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-5-iodo-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various targets . The iodo group can participate in electrophilic substitution reactions, affecting the overall reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethoxy-4-iodo-3-(trifluoromethoxy)benzene
- 1,2-Dimethoxy-5-bromo-3-(trifluoromethoxy)benzene
- 1,2-Dimethoxy-5-chloro-3-(trifluoromethoxy)benzene
Uniqueness
1,2-Dimethoxy-5-iodo-3-(trifluoromethoxy)benzene is unique due to the presence of the iodo group, which can undergo specific substitution reactions that other halogenated compounds may not readily participate in . The trifluoromethoxy group also imparts unique electronic properties to the compound, influencing its reactivity and interactions .
Properties
Molecular Formula |
C9H8F3IO3 |
|---|---|
Molecular Weight |
348.06 g/mol |
IUPAC Name |
5-iodo-1,2-dimethoxy-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8F3IO3/c1-14-6-3-5(13)4-7(8(6)15-2)16-9(10,11)12/h3-4H,1-2H3 |
InChI Key |
QUMFXJSNJGBOSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)I)OC(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


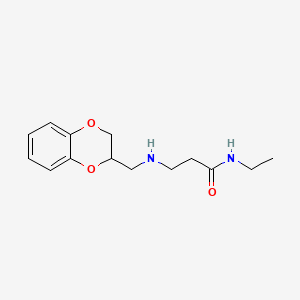
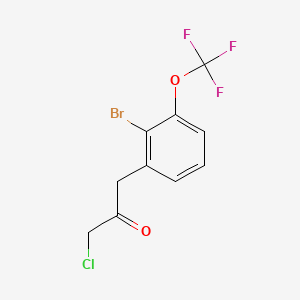
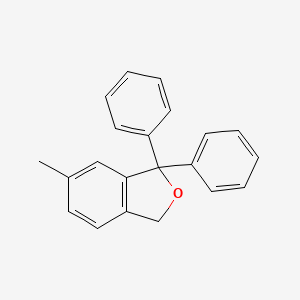
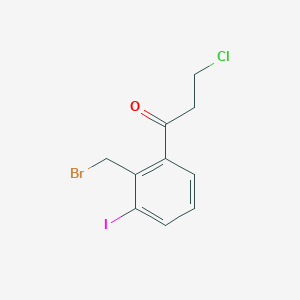
![[(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride](/img/structure/B14065687.png)
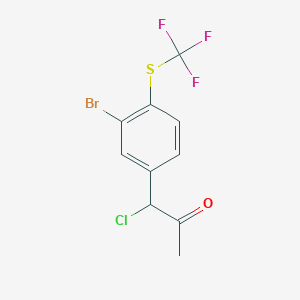

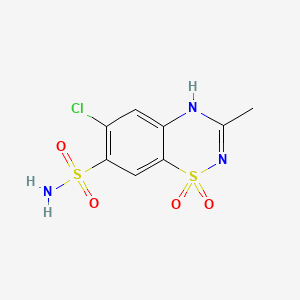
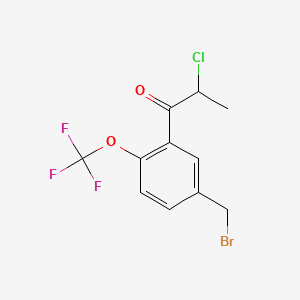
![6-Bromo-2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B14065729.png)
![benzene;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B14065733.png)
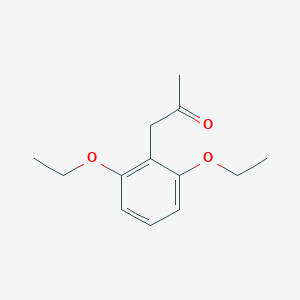
![3-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-2-cyano-4-[(3,5-di-tert-butyl-1-methylcyclohexyl)oxy]-4-oxobutanoic acid](/img/structure/B14065747.png)
